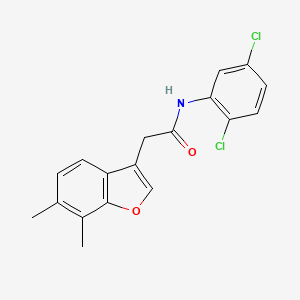

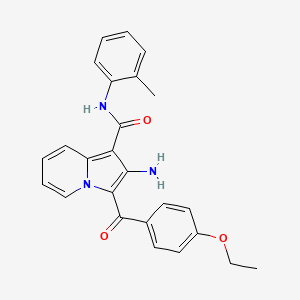

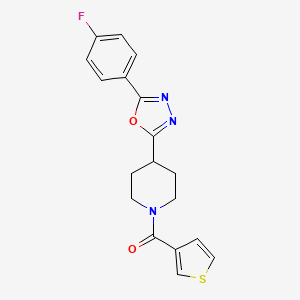

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a pyridine ring, a piperidine ring, a pyrimidine ring, and a tetrahydropyran ring .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. The tetrahydropyran ring could be formed through a reaction involving alcohols and 3,4-dihydropyran . The pyridine and pyrimidine rings could be formed through separate reactions, and then connected to the tetrahydropyran ring and the piperidine ring through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The pyridine and pyrimidine rings are aromatic rings with nitrogen atoms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the pyridine ring could be replaced through a nucleophilic substitution reaction. The tetrahydropyran ring could be opened through an acid-catalyzed hydrolysis reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorine atom could make the compound more polar, while the aromatic rings could contribute to its stability .科学的研究の応用

Anticancer Properties

Indole derivatives have garnered attention due to their potential as anticancer agents. The compound contains an indole moiety, which has been explored for its ability to inhibit cancer cell growth. Researchers investigate its impact on various cancer types, including breast, lung, and colon cancers. Mechanistic studies focus on its effects on cell cycle regulation, apoptosis, and angiogenesis inhibition .

Antimicrobial Activity

Indole derivatives exhibit promising antimicrobial properties. The compound’s piperidine and pyrimidine moieties may contribute to its antibacterial and antifungal effects. Researchers explore its activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Understanding its mode of action and potential synergies with existing antibiotics is crucial for combating drug-resistant microbes .

Anti-inflammatory Effects

Indole-based compounds often possess anti-inflammatory properties. Investigations into this compound’s impact on inflammatory pathways, such as NF-κB and COX-2, provide insights into its potential as a novel anti-inflammatory agent. Researchers study its effects on cytokine production, leukocyte migration, and tissue damage in inflammatory diseases .

Neuroprotective Potential

Given the compound’s structural features, it may have neuroprotective effects. Researchers explore its ability to modulate neurotransmitter receptors, oxidative stress pathways, and neuroinflammation. Preclinical studies assess its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Applications

Indole derivatives often exhibit cardiovascular effects. Investigations focus on the compound’s influence on blood pressure regulation, endothelial function, and platelet aggregation. Understanding its interactions with key cardiovascular targets aids in developing potential therapies for hypertension and thrombotic disorders .

Chemical Biology and Enzyme Inhibition

Researchers study the compound’s interactions with enzymes and receptors. Its piperidine and pyrimidine moieties may serve as scaffolds for designing enzyme inhibitors. Investigations into its binding affinity, selectivity, and mechanism of action contribute to drug discovery efforts .

Metabolic Disorders

The compound’s indole and pyrimidine components may play a role in metabolic pathways. Researchers explore its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Insights gained from these studies could lead to novel approaches for managing diabetes and obesity .

Chemical Synthesis and Methodology

Given the compound’s complex structure, synthetic chemists investigate efficient methods for its preparation. Novel synthetic routes, catalytic processes, and green chemistry approaches are explored. These findings contribute to the broader field of organic synthesis .

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Pyrimidine-derived indole ribonucleosides. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1-7. Link

将来の方向性

特性

IUPAC Name |

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4/c21-17-12-14(13-24-18(17)28-16-4-10-27-11-5-16)19(26)25-8-2-15(3-9-25)29-20-22-6-1-7-23-20/h1,6-7,12-13,15-16H,2-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMIGVMYEDHTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2641195.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)

![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)

![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2641211.png)